2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzothiazole ring substituted with a nitro group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Substitution with Methylphenyl Group: The final step involves the substitution of the acetamide with a 4-methylphenyl group, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetamide and benzothiazole moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and benzothiazole groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.
2-(4-methylphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chloro group instead of a nitro group, which could influence its chemical properties and biological activity.
Uniqueness
The presence of the nitro group in 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide may confer unique reactivity and potential biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-2-4-11(5-3-10)8-15(20)18-16-17-13-7-6-12(19(21)22)9-14(13)23-16/h2-7,9H,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEOYWZMYXZUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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